molecular formula C7H10ClNO B1589997 3-Methoxyaniline Hydrochloride CAS No. 27191-09-9

3-Methoxyaniline Hydrochloride

Cat. No.: B1589997
CAS No.: 27191-09-9
M. Wt: 159.61 g/mol
InChI Key: FNCKZWCTEPKMQV-UHFFFAOYSA-N
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Description

3-Methoxyaniline Hydrochloride is an organic compound with the molecular formula C7H10ClNO. It is a derivative of aniline, where a methoxy group is attached to the benzene ring at the meta position relative to the amino group. This compound is widely used in various scientific research and industrial applications due to its unique chemical properties .

Synthetic Routes and Reaction Conditions:

Industrial Production Methods: Industrial production often involves the large-scale reduction of 3-nitroanisole using catalytic hydrogenation, followed by acidification with hydrochloric acid to yield this compound .

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Organic Synthesis

3-Methoxyaniline hydrochloride is extensively used as an intermediate in organic synthesis. Its reactivity allows it to participate in various chemical transformations:

  • Amino Group Reactions : The amino group in 3-methoxyaniline can undergo acylation, alkylation, and diazotization reactions, making it valuable for synthesizing more complex organic molecules.
  • Synthesis of Dyes : It is utilized in the production of azo dyes and other colorants due to its ability to form stable azo linkages.
  • Pharmaceutical Intermediates : This compound serves as a precursor for synthesizing various pharmaceuticals, including analgesics and anti-inflammatory agents.

Pharmaceutical Applications

The pharmaceutical industry leverages this compound for several key applications:

  • Anticancer Agents : Recent studies have indicated that derivatives of 3-methoxyaniline can be developed into potential anticancer agents. For instance, the synthesis of new quinoxaline derivatives from this compound has shown promising results in targeting cancer cell pathways .
  • Antimicrobial Properties : Research has suggested that certain derivatives possess antimicrobial properties, making them candidates for developing new antibiotics.

Analytical Chemistry

In analytical chemistry, this compound is used as a reagent in various assays:

  • Spectrophotometric Analysis : It can be employed in spectrophotometric methods to quantify other compounds through colorimetric reactions.
  • Chromatography : The compound is also utilized as a standard or reference material in chromatographic techniques for the separation and identification of compounds.

Toxicological Studies

Understanding the safety profile of this compound is crucial due to its potential health impacts:

  • Genotoxicity : Studies have classified this compound as a possible genotoxic agent, with evidence suggesting it may induce mutations under certain conditions .
  • Carcinogenic Potential : Long-term exposure studies have indicated that it may have carcinogenic effects in animal models, particularly affecting the urinary bladder . The International Agency for Research on Cancer (IARC) has classified it as possibly carcinogenic to humans (Group 2B) based on animal studies .

Case Study 1: Synthesis of Anticancer Compounds

Research conducted on the synthesis of 3-methylquinoxalines from 3-methoxyaniline derivatives demonstrated significant anticancer activity against specific cancer cell lines. The study highlighted the importance of structural modifications on the efficacy of these compounds .

Case Study 2: Toxicological Assessment

A comprehensive toxicological assessment revealed that exposure to high doses of this compound led to severe pathological changes in laboratory animals. Symptoms included respiratory depression and gastrointestinal hemorrhages, emphasizing the need for careful handling and regulation .

Mechanism of Action

The mechanism by which 3-Methoxyaniline Hydrochloride exerts its effects involves its interaction with various molecular targets. It can act as a nucleophile in substitution reactions and as a reducing agent in redox reactions. The methoxy group enhances its reactivity by donating electron density to the benzene ring, making it more susceptible to electrophilic attack .

Comparison with Similar Compounds

Biological Activity

3-Methoxyaniline hydrochloride, also known as ortho-methoxyaniline hydrochloride, is an aromatic amine with notable biological activities. This compound is a derivative of aniline, where a methoxy group is substituted at the ortho position relative to the amino group. Its biological activity has been explored in various studies, focusing on its potential as an antimicrobial agent, its effects on cancer cell lines, and its implications in toxicology.

This compound has the following chemical structure:

  • Molecular Formula : C7_7H9_9ClN\O
  • Molecular Weight : 161.60 g/mol
  • CAS Number : 611-05-8

1. Antimicrobial Activity

Research has indicated that methoxy-substituted anilines exhibit significant antimicrobial properties. For instance, compounds with methoxy groups have been shown to enhance the antibacterial activity against various strains of bacteria, including Gram-positive and Gram-negative species. The Minimum Inhibitory Concentration (MIC) values for these compounds can be as low as 8 µM against Enterococcus faecalis and Staphylococcus aureus .

CompoundTarget BacteriaMIC (µM)
This compoundE. faecalis8
This compoundS. aureus16

2. Anticancer Activity

This compound has also been investigated for its anticancer properties. Studies have demonstrated its selective cytotoxicity against various cancer cell lines, with IC50_{50} values ranging from 1.2 µM to over 5 µM depending on the specific derivative and cell line tested . For example:

Cell LineIC50_{50} (µM)
MCF-73.1
HepG25.3

The compound exhibits a dose-dependent response, indicating potential for development into therapeutic agents targeting specific cancers.

3. Toxicological Studies

Toxicological assessments have revealed that exposure to ortho-anisidine derivatives, including this compound, may lead to adverse effects such as carcinogenicity in animal models. A study involving B6C3F1 mice showed a significant increase in transitional cell carcinoma incidence in the urinary bladder upon prolonged exposure to ortho-anisidine hydrochloride .

Study DesignSpeciesDose (mg/kg)Tumor Incidence (%)
CarcinogenicityMice25002
500015

Case Studies and Research Findings

  • Antimicrobial Efficacy : In a comparative study, methoxy-substituted anilines were tested against a panel of bacterial strains, demonstrating enhanced efficacy due to the electron-donating nature of the methoxy group which increases lipophilicity and membrane permeability .
  • Cytotoxicity Against Cancer Cells : A recent investigation into various aniline derivatives highlighted that those with methoxy substitutions exhibited selective cytotoxicity towards MCF-7 cells while maintaining lower toxicity towards normal human cells .
  • Carcinogenic Potential : Long-term studies conducted on rodents indicated a dose-dependent relationship between exposure levels of ortho-anisidine derivatives and tumor development, raising concerns about their safety in therapeutic applications .

Properties

IUPAC Name

3-methoxyaniline;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO.ClH/c1-9-7-4-2-3-6(8)5-7;/h2-5H,8H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNCKZWCTEPKMQV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20481579
Record name 3-Methoxyaniline Hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20481579
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

159.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

27191-09-9
Record name 3-Methoxyaniline Hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20481579
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name m-Anisidine Hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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